Cas no 2110428-64-1 (JNJ-63576253)

JNJ-63576253 structure
JNJ-63576253 structure
商品名:JNJ-63576253
CAS番号:2110428-64-1
MF:C23H22ClF3N6O2S
メガワット:538.972992420197
MDL:MFCD33548920
CID:4879522
PubChem ID:130229811

JNJ-63576253 化学的及び物理的性質

名前と識別子

    • JNJ-63576253
    • s9900
    • JNJ-63576253 HCl
    • JNJ63576253 HCl
    • JNJ63576253
    • 5-(8-oxo-5-(6-(piperidin-4-yloxy)pyridin-3-yl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile hydrochloride
    • CS-0149492
    • QDINJYHLAKIZLE-UHFFFAOYSA-N
    • SCHEMBL19128305
    • EX-A5158
    • G17735
    • AKOS040759748
    • JNJ-63576253 HCl?
    • JNJ-63576253 (TRC-253)
    • MS-29939
    • 5-{8-oxo-5-[6-(piperidin-4-yloxy)pyridin-3-yl]-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl}-3-(trifluoromethyl)pyridine-2-carbonitrile hydrochloride
    • HY-115282A
    • 5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride
    • 2110428-64-1
    • MDL: MFCD33548920
    • インチ: 1S/C23H21F3N6O2S.ClH/c24-23(25,26)17-10-15(13-29-18(17)11-27)31-20(33)22(6-1-7-22)32(21(31)35)14-2-3-19(30-12-14)34-16-4-8-28-9-5-16;/h2-3,10,12-13,16,28H,1,4-9H2;1H
    • InChIKey: QDINJYHLAKIZLE-UHFFFAOYSA-N
    • ほほえんだ: Cl.S=C1N(C2C=NC(C#N)=C(C(F)(F)F)C=2)C(C2(CCC2)N1C1C=NC(=CC=1)OC1CCNCC1)=O

計算された属性

  • せいみつぶんしりょう: 538.1165573 g/mol
  • どういたいしつりょう: 538.1165573 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 36
  • 回転可能化学結合数: 4
  • 複雑さ: 884
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 127
  • ぶんしりょう: 539.0

JNJ-63576253 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-115282A-10mg
JNJ-63576253
2110428-64-1 99.22%
10mg
¥1700 2024-07-21
MedChemExpress
HY-115282A-25mg
JNJ-63576253
2110428-64-1 99.22%
25mg
¥3500 2024-07-21
S e l l e c k ZHONG GUO
S9900-5mg
JNJ-63576253 (TRC-253)
2110428-64-1 99.39%
5mg
¥1040.3 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9246-200 mg
JNJ63576253
2110428-64-1 99.27%
200mg
¥12776.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9246-100 mg
JNJ63576253
2110428-64-1 99.27%
100MG
¥8517.00 2022-02-28
S e l l e c k ZHONG GUO
S9900-25mg
JNJ-63576253 (TRC-253)
2110428-64-1 99.39%
25mg
¥3170.38 2023-09-15
Biosynth
KJD42864-50 mg
JNJ-63576253
2110428-64-1
50mg
$600.00 2023-01-04
Biosynth
KJD42864-100 mg
JNJ-63576253
2110428-64-1
100MG
$960.00 2023-01-04
eNovation Chemicals LLC
Y1106262-1g
JNJ-63576253
2110428-64-1 95%
1g
$6000 2024-07-23
Biosynth
KJD42864-10 mg
JNJ-63576253
2110428-64-1
10mg
$200.00 2023-01-04

JNJ-63576253 関連文献

JNJ-63576253に関する追加情報

Comprehensive Overview of Compound CAS No 2110428-64-1 and Product JNJ-63576253 in Modern Chemical and Pharmaceutical Research

Compound CAS No 2110428-64-1 represents a significant advancement in the field of chemical and pharmaceutical research, showcasing unique molecular properties that have garnered considerable attention from the scientific community. This compound, identified by its specific chemical identifier, has been extensively studied for its potential applications in drug development and therapeutic interventions. Its molecular structure and chemical composition make it a promising candidate for further exploration, particularly in the context of innovative treatment modalities.

The product JNJ-63576253, derived from the same chemical framework as CAS No 2110428-64-1, represents a cutting-edge development in the pharmaceutical industry. This product has been meticulously designed to leverage the inherent properties of the parent compound, aiming to enhance therapeutic efficacy while minimizing potential side effects. The research and development efforts behind JNJ-63576253 highlight the commitment to innovation and precision in modern pharmaceutical sciences.

Recent studies have demonstrated that compounds like CAS No 2110428-64-1 exhibit remarkable bioactivity, which is attributed to their complex molecular interactions. These interactions have been found to modulate various biological pathways, making them attractive for treating a range of medical conditions. The structural features of this compound allow it to interact with biological targets in a highly specific manner, which is crucial for developing targeted therapies.

In the realm of drug discovery, JNJ-63576253 stands out due to its novel mechanism of action. Unlike traditional pharmacological agents, this product has shown the ability to engage with multiple receptors simultaneously, leading to a synergistic effect that enhances therapeutic outcomes. This multifaceted approach is particularly relevant in addressing complex diseases that require a comprehensive treatment strategy.

The synthesis and characterization of CAS No 2110428-64-1 have been facilitated by advanced computational methods and synthetic techniques. These methodologies have enabled researchers to predict and validate the compound's properties with high accuracy, ensuring that subsequent derivatives like JNJ-63576253 are optimized for clinical use. The integration of computational chemistry with experimental techniques has revolutionized the way new drugs are discovered and developed.

One of the most compelling aspects of JNJ-63576253 is its potential in preclinical studies. Animal models have shown promising results, indicating that this product could be effective in treating conditions such as inflammation and neurodegeneration. These findings are supported by detailed pharmacokinetic and pharmacodynamic analyses, which provide insights into how the compound behaves within the body over time.

The regulatory landscape for novel pharmaceutical products like JNJ-63576253 is stringent but well-defined. Manufacturers must adhere to rigorous guidelines set forth by global health authorities to ensure safety and efficacy. The journey from laboratory discovery to market approval involves multiple stages of testing, including preclinical trials, clinical trials, and post-market surveillance. Each stage is critical in validating the therapeutic potential of compounds like CAS No 2110428-64-1 and its derivatives.

The impact of compounds such as CAS No 2110428-64-1 extends beyond their immediate therapeutic applications. They serve as foundational components for further research, inspiring new avenues in drug development and molecular medicine. The ability to modify and optimize these compounds allows scientists to tailor them for specific medical needs, fostering a culture of innovation in pharmaceutical sciences.

As research continues to evolve, the role of advanced chemical entities like JNJ-63576253 is expected to grow even further. Emerging technologies such as CRISPR gene editing and artificial intelligence are poised to enhance the discovery and development process, making it more efficient and targeted. The synergy between chemistry, biology, and technology promises to unlock new possibilities in treating complex diseases.

In conclusion, the study of compounds like CAS No 2110428-64-1 and their derivatives represents a significant stride forward in pharmaceutical innovation. The development of products such as JNJ-63576253 underscores the importance of interdisciplinary collaboration and cutting-edge research methodologies. As we continue to explore the potential of these compounds, we move closer to realizing more effective treatments for a wide array of medical conditions.

おすすめ記事

推奨される供給者
atkchemica
(CAS:2110428-64-1)JNJ-63576253
CL0047
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2110428-64-1)JNJ-63576253
A1017918
清らかである:99%/99%
はかる:25mg/100mg
価格 ($):270.0/765.0